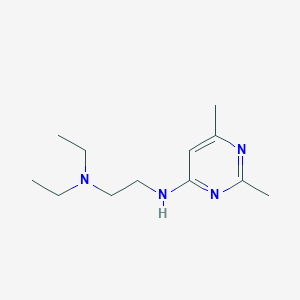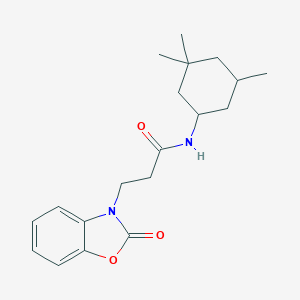
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine is an organic compound with a complex structure that includes both amine and pyrimidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine typically involves the reaction of 2,6-dimethyl-4-chloropyrimidine with N,N-diethyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-aminoethanol: A related compound with similar amine functionality.
N,N’-Dimethyl-1,2-ethanediamine: Another compound with similar structural features.
Uniqueness
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine is unique due to the presence of both diethylamino and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
811868-36-7 |
|---|---|
Molekularformel |
C12H22N4 |
Molekulargewicht |
222.33g/mol |
IUPAC-Name |
N-(2,6-dimethylpyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H22N4/c1-5-16(6-2)8-7-13-12-9-10(3)14-11(4)15-12/h9H,5-8H2,1-4H3,(H,13,14,15) |
InChI-Schlüssel |
IQWPYYQXFTVKNR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=NC(=NC(=C1)C)C |
Kanonische SMILES |
CCN(CC)CCNC1=NC(=NC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B362522.png)




![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B362535.png)
![1-Cyclopentyl-5,6,7-trihydrocyclopenta[1,2-e]pyrazolo[5,4-b]pyridine-4-carboxy lic acid](/img/structure/B362536.png)

![2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B362539.png)
![1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one](/img/structure/B362540.png)
![2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N,N-bis(methylethyl)acetamid e](/img/structure/B362544.png)

![9-Chloro-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B362549.png)
